Z-Lys(Ac)-NH2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

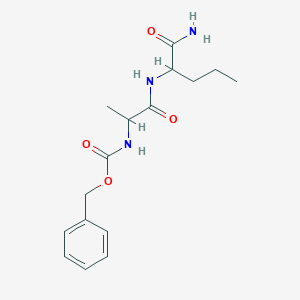

benzyl N-[1-[(1-amino-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLGPPBCDDOBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304059 | |

| Record name | Z-Nepsilon-acetyl-L-Lysine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218938-54-6 | |

| Record name | Z-Nepsilon-acetyl-L-Lysine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Protected Amino Acid Derivatives in Peptide Synthesis

The chemical synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to form a polypeptide chain. This process requires a strategic approach to prevent unwanted side reactions, such as the polymerization of amino acids or incorrect bond formation. mdpi.com To achieve this control, chemists utilize protected amino acid derivatives, which are central to modern peptide synthesis. researchgate.net

Protecting groups are temporary modifications to the reactive functional groups on an amino acid, such as the α-amino group and any reactive side chains. mdpi.com These groups effectively "mask" these functionalities, ensuring that only the desired carboxyl group of one amino acid reacts with the deprotected α-amino group of the next amino acid in the sequence. medchemexpress.com

Several types of protecting groups are commonly used, with the choice depending on the specific synthetic strategy. Among the most established are:

Benzyloxycarbonyl (Z or Cbz): This group, present in Z-Lys(Ac)-NH2, is a well-established amino-protecting group that is stable under many conditions but can be removed by methods like catalytic hydrogenation. lifetein.com

tert-Butoxycarbonyl (Boc): Widely used in peptide synthesis, the Boc group is stable to bases but can be easily removed under acidic conditions. lifetein.comnih.gov

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its removal under mild basic conditions, making it orthogonal to many acid-labile side-chain protecting groups. lifetein.comnih.gov

The use of these protecting groups is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the construction of complex and high-purity peptides with defined sequences. mdpi.com

Overview of Z Lys Ac Nh2 S Role in Synthetic and Enzymatic Studies

Derivatization of this compound for Specific Research Probes

This compound, or peptides incorporating this modified lysine residue, can be further derivatized to create specialized probes for biochemical and biological research. These derivatizations often involve appending reporter groups or incorporating the modified lysine into complex molecular architectures.

Synthesis of Fluorogenic Substrates (e.g., Z-(Ac)Lys-AMC)

Fluorogenic substrates are crucial tools for assaying enzyme activity, particularly for proteases and deacetylases. The synthesis of substrates like Z-(Ac)Lys-AMC involves coupling a protected lysine derivative to a fluorophore, typically 7-amino-4-methylcoumarin (B1665955) (AMC), at the C-terminus. The Z-protected and Nε-acetylated lysine moiety serves as the recognition/cleavage site.

The synthesis typically involves preparing Z-Lys(Ac)-OH and then coupling it to AMC using standard peptide coupling reagents nih.govchemrxiv.orgcore.ac.uknih.govresearchgate.netoup.comuni-duesseldorf.de. For example, Z-Lys(Ac)-OH can be activated with HATU or HOBt/DCC and then reacted with AMC in a suitable solvent like DMF. The resulting Z-Lys(Ac)-AMC molecule is a substrate where enzymatic cleavage of the peptide bond (or deacetylation followed by cleavage) releases the highly fluorescent AMC moiety, allowing for sensitive detection of enzyme activity nih.govchemrxiv.orgcore.ac.ukresearchgate.netuni-duesseldorf.de. These substrates are widely used in assays for histone deacetylases (HDACs) chemrxiv.orgresearchgate.netuni-duesseldorf.de.

Preparation of C-Terminally Amidated Peptides

The preparation of C-terminally amidated peptides is a common requirement in peptide synthesis, as many biologically active peptides and peptide hormones possess a C-terminal amide functionality. In the context of this compound, this means ensuring the final product has a -NH2 group at the C-terminus.

In solid-phase peptide synthesis (SPPS), this is typically achieved by using specialized resins that, upon cleavage, yield a C-terminal amide. The Rink amide resin and its derivatives (e.g., Sieber amide resin) are commonly employed for this purpose peptide.comnih.gov. The synthesis proceeds by attaching the first amino acid (which would be the C-terminal amino acid of the target peptide, or a precursor to it) to the amide-forming resin. Subsequent coupling steps build the peptide chain, and upon completion, cleavage from the resin under acidic conditions (e.g., using trifluoroacetic acid, TFA) liberates the C-terminally amidated peptide peptide.comwikipedia.orgnih.gov. For this compound itself, if synthesized as a small peptide fragment or as a standalone unit with a C-terminal amide, this approach would be utilized.

Incorporation into Pseudopeptides and Modified Backbone Structures

Pseudopeptides and peptides with modified backbones are designed to enhance stability, alter pharmacokinetic properties, or mimic peptide structures while resisting enzymatic degradation. This compound, with its protected functional groups, can serve as a building block in such constructs.

For example, modifications to the peptide backbone might involve replacing the amide bond with ester, thioester, or reduced amide linkages. The Nα-Z protection and Nε-Ac protection on lysine can be maintained or selectively removed during the synthesis of these modified structures, depending on the specific chemistry employed. Research into modified amino acid derivatives and non-natural amino acids provides routes for incorporating such units into peptide mimetics or peptidomimetics mdpi.comgoogle.comresearchgate.netnih.govresearchgate.netacs.org. The Z-protected alpha-amino group and acetylated epsilon-amino group offer distinct points for potential chemical manipulation or interaction within these complex structures.

Compound Table:

| Compound Name | Abbreviation |

| N-alpha-benzyloxycarbonyl-N-epsilon-acetyl-L-lysine amide | This compound |

| 7-amino-4-methylcoumarin | AMC |

| N-alpha-benzyloxycarbonyl-N-epsilon-acetyl-L-lysine | Z-Lys(Ac)-OH |

| N-alpha-benzyloxycarbonyl-L-lysine | Z-Lys-OH |

| N-alpha-benzyloxycarbonyl-N-epsilon-tert-butyloxycarbonyl-L-lysine | Z-Lys(Boc)-OH |

| N-alpha-(9-fluorenylmethoxycarbonyl)-L-lysine | Fmoc-Lys-OH |

| N-alpha-(9-fluorenylmethoxycarbonyl)-N-epsilon-acetyl-L-lysine | Fmoc-Lys(Ac)-OH |

| N-alpha-tert-butoxycarbonyl-L-lysine | Boc-Lys-OH |

| N-alpha-tert-butoxycarbonyl-N-epsilon-acetyl-L-lysine | Boc-Lys(Ac)-OH |

| N-alpha-tert-butoxycarbonyl-N-epsilon-alloc-L-lysine | Boc-Lys(Alloc)-OH |

| N-alpha-(9-fluorenylmethoxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine | Fmoc-Lys(Aloc)-OH |

| N-alpha-benzyloxycarbonyl-N-epsilon-tert-butyloxycarbonyl-L-lysine | Z-Lys(Boc)-OH |

| N-alpha-tert-butoxycarbonyl-N-epsilon-(N-bromoacetyl-beta-alanyl)-L-lysine | BBAL |

| N-alpha-acetyl-L-lysine | Ac-Lys-OH |

| N-epsilon-acetyl-L-lysine | Nε-Ac-Lys |

| N-alpha-acetyl-N-epsilon-Boc-L-lysine | Ac-Lys(Boc)-OH |

| N-alpha-acetyl-N-epsilon-acetyl-L-lysine | Ac-Lys(Ac)-OH |

| N-alpha-benzyloxycarbonyl-N-epsilon-acetyl-L-lysine-AMC | Z-Lys(Ac)-AMC |

| N-alpha-tert-butoxycarbonyl-N-epsilon-acetyl-L-lysine-AMC | Boc-Lys(Ac)-AMC |

| N-alpha-(9-fluorenylmethoxycarbonyl)-N-epsilon-acetyl-L-lysine-AMC | Fmoc-Lys(Ac)-AMC |

| N-alpha-acetyl-L-lysine-AMC | Ac-Lys-AMC |

| N-alpha-benzyloxycarbonyl-L-lysine-AMC | Z-Lys-AMC |

| N-alpha-(9-fluorenylmethoxycarbonyl)-L-lysine-AMC | Fmoc-Lys-AMC |

| N-alpha-tert-butoxycarbonyl-L-lysine-AMC | Boc-Lys-AMC |

| N-alpha-formyl-L-lysine | Nα-Formyl-L-Lysine |

| N-alpha-benzyloxycarbonyl-N-epsilon-tert-butyloxycarbonyl-L-lysine | N α-Benzyloxycarbonyl-N ε-Tert-Butyloxycarbonyl-L-Lysine |

| N-alpha-N-epsilon-(ferrocene-1-acetyl)-L-lysine | Nα-Nε-(ferrocene-1-acetyl)-L-lysine |

This article delves into the synthetic strategies and derivatization approaches for this compound, a protected lysine derivative characterized by a benzyloxycarbonyl (Z) group on its alpha-amino group, an acetyl (Ac) group on its epsilon-amino group, and a C-terminal amide. While direct literature specifically detailing "this compound" is limited, its synthesis and applications can be understood by integrating established principles of peptide chemistry and information on related modified lysine derivatives.

Biochemical and Mechanistic Insights from Z Lys Ac Nh2 Derived Constructs

Elucidation of Enzyme-Substrate Binding Pockets and Recognition Motifs

The specific structure of Z-Lys(Ac)-NH2 and its analogs has been instrumental in mapping the substrate-binding pockets of various enzymes, particularly lysine (B10760008) deacetylases. By systematically altering components of this substrate, researchers can infer the chemical and steric requirements for enzyme recognition and catalysis.

Studies on sirtuins, a class of NAD+-dependent deacetylases, have utilized this compound derivatives to understand their binding mechanisms. For instance, the examination of the crystal structure of human GCN5, a lysine acetyltransferase (KAT), in complex with an Acetyl-CoA analog revealed key bulky residues within the Ac-CoA binding pocket. nih.gov To accommodate larger acyl groups, these bulky residues were replaced with smaller amino acids like alanine (B10760859) or glycine, thereby expanding the cofactor binding pocket. nih.gov This protein engineering approach, coupled with the use of functionalized cofactor surrogates, allows for the selective labeling and identification of KAT substrates. nih.gov

Similarly, research on trypsin, a serine protease, has demonstrated how modifications within the binding pocket can drastically alter substrate specificity. Replacing the key aspartic acid residue (Asp-189) at the base of the trypsin binding pocket with lysine eliminated the enzyme's natural affinity for basic substrates like arginine and lysine. nih.govdcu.ie Interestingly, this did not create a new specificity for acidic substrates but instead induced a low level of chymotrypsin-like activity, highlighting the complex nature of enzyme-substrate interactions. nih.gov

The exploration of substrate specificity extends to cysteine proteases as well. For the Fasciola hepatica cathepsins L1 (FhCL1) and L2 (FhCL2), mutagenesis of residues at the entrance and within the S2 pocket, a primary determinant of substrate specificity, revealed the importance of these interactions. frontiersin.org Both enzymes showed a preference for hydrophobic residues like leucine, isoleucine, and norleucine at the P2 position of the substrate. frontiersin.org

These examples underscore the power of using well-defined chemical probes, like derivatives of this compound, to dissect the intricate molecular conversations that occur within an enzyme's active site.

Understanding the Impact of Acetylation on Peptide Function and Recognition

Acetylation can significantly influence a peptide's ability to bind to its target protein. The removal of the positive charge on the lysine side chain can disrupt or alter electrostatic interactions that are critical for binding. nih.govacs.org For example, in the context of histone proteins, acetylation of lysine residues in their N-terminal tails is known to affect their binding to the negatively charged DNA backbone, thereby influencing chromatin structure and gene expression. acs.org

Furthermore, acetylation serves as a recognition signal for other proteins, particularly those containing a bromodomain, a specialized module that specifically binds to acetylated lysine residues. acs.org The presence of an acetyl group on a peptide can thus recruit bromodomain-containing proteins, leading to the assembly of larger protein complexes and the initiation of downstream signaling events.

The chemical stability and cellular uptake of peptides can also be enhanced by modifications like N-terminal acetylation and C-terminal amidation. lifetein.com These modifications make the peptides more closely resemble native proteins, increasing their resistance to enzymatic degradation and their ability to cross cell membranes. lifetein.com

Structure-Activity Relationship (SAR) Studies of Peptidic Enzyme Substrates and Ligands

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and biochemical investigation. By systematically modifying the structure of a lead compound, such as a peptidic enzyme substrate, and observing the resulting changes in activity, researchers can identify the key chemical features required for biological function. nih.gov

The length of the acyl chain attached to the lysine residue can have a dramatic impact on enzyme activity. Studies on sirtuins have shown that different isoforms exhibit distinct preferences for acyl groups of varying lengths. chemrxiv.org For instance, while some sirtuins are primarily deacetylases, others can efficiently remove longer-chain fatty acyl groups. chemrxiv.org

To investigate this, researchers synthesized a series of Z-Lys(acyl)-AMC substrates with acyl chains of increasing length, from butyryl to palmitoyl. chemrxiv.org By measuring the deacylation activity of enzymes like Schistosoma mansoni Sirt2 (SmSirt2) against this panel of substrates, they were able to demonstrate that SmSirt2 possesses long-chain deacylase activity in addition to its known deacetylase function. chemrxiv.org This highlights how modifying the acyl chain length in this compound-based probes can reveal novel enzymatic activities.

The amino acids flanking the modified lysine residue play a critical role in substrate recognition. The specific sequence of a peptide substrate provides the context that the enzyme uses to identify its target.

Peptide array technology has been a powerful tool for dissecting these contextual effects. By synthesizing large libraries of peptides with systematic variations in the amino acids surrounding an acetylated lysine, researchers can rapidly screen for optimal enzyme substrates. acs.org For example, an array of peptides with the sequence Ac-GRK(Ac)XZC-NH2 was used to profile the specificity of different lysine deacetylases (KDACs). acs.org This study revealed that KDAC8 has a high specificity for the tripeptide motif RK(Ac)F, while SIRT1 displays a broader specificity with a preference for arginine or aromatic residues in the position immediately C-terminal to the acetylated lysine. acs.org

Furthermore, the regioselective modification of lysine's amino groups can be achieved using proteases. For example, α-chymotrypsin can catalyze the transfer of an acyl group to the α-amino group of a lysine derivative, demonstrating the enzyme's ability to distinguish between the α- and ε-amino groups based on the surrounding chemical environment. tandfonline.com

Investigating Enzyme Specificity and Selectivity Using this compound Analogues

The development of specific enzyme inhibitors and substrates is crucial for both therapeutic applications and basic research. This compound and its analogs have been extensively used to probe and modulate the specificity and selectivity of various enzymes.

By creating analogs of this compound with different acyl groups, researchers can identify substrates that are selectively processed by a particular enzyme isoform. For example, while Z-Lys(Ac)-AMC is a substrate for Sirt1 and Sirt2, Z-Lys(succinyl)-AMC is used as a substrate for Sirt5-mediated desuccinylation. frontiersin.orguni-freiburg.de This demonstrates how altering the acyl group can tune the substrate for a specific sirtuin isoform.

Furthermore, modifications to the peptide backbone or the amino acids surrounding the acetylated lysine can lead to the development of highly selective inhibitors. For instance, SAR studies on the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 have led to the identification of potent and selective antagonists for the melanocortin-3 and -4 receptors by substituting the DPhe residue with other aromatic amino acids. acs.org

In another example, screening of a chemical library led to the discovery of SirReal2, a highly selective inhibitor of Sirt2. harvard.edu This compound does not significantly affect the activity of Sirt1 or Sirt3, demonstrating that it is possible to achieve high selectivity even among closely related enzyme isoforms. harvard.edu

The following table provides examples of this compound derived constructs and their applications in studying enzyme biochemistry.

| Compound/Construct | Application | Key Finding | Reference |

| Z-Lys(Ac)-AMC | Sirtuin activity assay | General substrate for sirtuin deacetylases. | frontiersin.org |

| Z-Lys(succinyl)-AMC | Sirtuin 5 (Sirt5) activity assay | Selective substrate for Sirt5 desuccinylation activity. | frontiersin.orguni-freiburg.de |

| Ac-GRK(Ac)XZC-NH2 peptide array | Profiling lysine deacetylase specificity | Identified isoform-selective peptide substrates for various KDACs. | acs.org |

| Z-Lys(acyl)-AMC series (varying acyl chain length) | Investigating deacylase activity of SmSirt2 | Demonstrated that SmSirt2 has long-chain deacylase activity. | chemrxiv.org |

| SirReal2 | Selective Sirt2 inhibition | A potent and selective inhibitor of Sirt2, with minimal effect on Sirt1 and Sirt3. | harvard.edu |

Applications in Chemical Biology Tools and Ligand Design

Design and Development of Chemical Probes for Enzymatic Pathways

Z-Lys(Ac)-NH2 plays a role in constructing chemical probes designed to elucidate the function and mechanisms of enzymatic pathways. The specific modifications on lysine (B10760008) can serve as recognition elements or sites for further functionalization, aiding in the study of enzyme-substrate interactions and catalytic processes.

In the development of fluorometric assays, peptides incorporating this compound can be designed as substrates or components of reporter systems. The acetylated lysine side chain may influence the local peptide environment, potentially affecting cleavage kinetics or conformational changes upon enzymatic action that are linked to a fluorescent readout. Such probes are crucial for real-time monitoring of enzyme activity in complex biological systems. For instance, research into proteases or peptidases might involve designing substrates where the specific cleavage site is flanked by modified residues like acetylated lysine, allowing for the detection of enzyme activity through changes in fluorescence.

Peptide array technologies benefit from the use of precisely modified amino acids like this compound. By synthesizing libraries of peptides with systematic variations, including the presence of this compound, researchers can perform high-throughput screening to identify optimal substrates for specific enzymes or to map enzyme specificity. The inclusion of this compound in such arrays can help in understanding how side-chain modifications impact enzyme recognition and catalytic efficiency, providing valuable data for substrate profiling.

Rational Design of Modified Peptides and Pseudopeptides

The rational design of peptides and peptidomimetics is a cornerstone of modern drug discovery and chemical biology. This compound offers a versatile platform for introducing specific structural and functional attributes into these molecules.

Lysine residues are often found in biologically active peptides, and their modifications can significantly alter receptor interactions. While direct literature specifically detailing this compound as an opioid pharmacophore derivative might be limited, the principles of peptide design suggest its potential. Lysine's basic side chain can participate in ionic interactions, and acetylation could modulate these interactions or introduce new binding motifs. Derivatives of this compound could be synthesized and incorporated into peptide sequences targeting opioid receptors, aiming to develop novel analgesics or modulators with altered binding profiles or pharmacokinetic properties.

This compound can be employed in the engineering of enzyme inhibitors and modulators. The acetylated lysine side chain might mimic natural substrates or transition states, or it could occupy specific binding pockets within an enzyme's active site, thereby blocking catalytic activity. Alternatively, it could allosterically modulate enzyme function. For example, peptides designed to inhibit proteases or kinases might incorporate this compound at positions critical for substrate binding or catalytic turnover, aiming to achieve potent and selective inhibition.

Compound List

this compound

Future Research Directions and Methodological Innovations in Z Lys Ac Nh2 Research

Development of Novel Synthetic Routes for Z-Lys(Ac)-NH2 and its Analogues

The future of this compound research is intrinsically linked to the ability to synthesize it and a diverse array of analogues with high efficiency and precision. While traditional methods are well-established, new strategies are being developed to create more complex and functionalized probes.

Solid-Phase Peptide Synthesis (SPPS): This remains a cornerstone for creating peptides containing acetylated lysine (B10760008). nih.govresearchgate.net Future innovations will focus on improving the efficiency of incorporating modified or unnatural acetyl-lysine analogues. An emerging technique is the use of malonic acid as a precursor for in situ N-acetylation on the solid support, which offers high yields irrespective of the peptide's sequence or conformation. bohrium.com This method simplifies the synthesis of peptides with specific acetylation patterns.

Chemoenzymatic Synthesis: The combination of chemical synthesis with enzymatic modification offers a powerful route to complex biological molecules. For instance, enzymes like sortase can be used to ligate synthetic peptides containing acetylated lysine analogues onto larger recombinant protein domains, enabling the creation of semi-synthetic modified histones or other proteins for functional studies. embopress.org

Synthesis of Novel Analogues: Research is moving beyond the simple acetyl group to explore a range of lysine modifications. The synthesis of analogues where the lysine side chain is altered—such as in azalysine, where the ε-carbon is replaced by nitrogen—provides valuable probes for studying enzyme mechanisms. asm.org Similarly, installing thioacetyl groups creates "chemical warheads" that can trap enzyme-substrate intermediates, facilitating structural studies. embopress.orgasm.org These novel analogues are critical for understanding the catalytic mechanisms of deacetylases in detail.

Table 1: Comparison of Synthetic Strategies for this compound and Analogues

| Method | Description | Advantages | Future Innovations |

| Solution-Phase Synthesis | Traditional organic chemistry approach for small molecules and simple peptides. | Scalable, high purity for simple compounds. | Development of more efficient coupling and purification methods. |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a solid resin support. nih.govresearchgate.net | High efficiency for long peptides, automation potential. | In situ acetylation methods, improved incorporation of unnatural amino acids. bohrium.com |

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic ligation or modification. embopress.org | Creates large, complex, and semi-synthetic proteins with site-specific modifications. | Discovery of new enzymes with novel ligation or modification capabilities. |

| Thiol-ene Chemistry | "Click" chemistry approach for modifying lysine side chains. nih.gov | High specificity and reaction efficiency under mild conditions. | Application to create a wider diversity of acetyl-lysine mimics. nih.gov |

Advanced Applications in Proteomics and Systems Biology

This compound and related acetylated peptides are foundational reagents for probing the "acetylome" on a global scale. Future research will integrate these tools with cutting-edge proteomic and systems biology approaches to map the vast landscape of lysine acetylation and understand its systemic effects.

Quantitative Acetylomics: Mass spectrometry (MS)-based proteomics has enabled the identification of thousands of acetylation sites across the proteome. nih.gov The next frontier is accurate quantification. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), tandem mass tags (TMT), and data-independent acquisition (DIA/SWATH-MS) are being used to precisely measure changes in acetylation levels in response to cellular signals or disease states. researchgate.netresearchgate.net These techniques allow researchers to move from static snapshots to dynamic maps of acetylation networks.

High-Throughput Screening (HTS): Fluorogenic substrates, where this compound is coupled to a fluorescent reporter like 7-amino-4-methylcoumarin (B1665955) (AMC), are central to HTS assays. nih.govresearchgate.net These assays are crucial for discovering novel inhibitors and activators of sirtuins and HDACs. nih.gov Future developments will focus on creating more sensitive and selective substrates to screen for modulators of specific deacetylase isoforms and to identify novel enzymes with deacetylation activity. nih.gov

Probing PTM Crosstalk: Lysine acetylation does not exist in isolation; it engages in extensive crosstalk with other PTMs like phosphorylation, ubiquitination, and succinylation. asm.orgnih.gov Advanced MS-based proteomic workflows can now simultaneously quantify multiple PTMs on a single protein or in a whole proteome. asm.org This systems-level view is revealing how different modifications cooperate or compete to regulate protein function and cellular signaling pathways.

Bioorthogonal and Affinity-Based Probes: To overcome the limitations of antibody-based enrichment of acetylated peptides, new tools are being developed. These include engineered bromodomains (the natural "readers" of acetyl-lysine) as affinity reagents and the use of bioorthogonal chemistry to tag and identify the substrates of specific acetyltransferases. bohrium.comasm.org These approaches promise greater specificity in mapping acetylation networks.

Table 2: Proteomic Techniques Utilizing Acetylated Substrates

| Technique | Application | Purpose |

| Mass Spectrometry (MS) | Global acetylome profiling. nih.govnih.gov | Identify and map thousands of lysine acetylation sites in cells and tissues. |

| Quantitative MS (e.g., SILAC, TMT, SWATH) | Dynamic analysis of acetylation. researchgate.netresearchgate.net | Measure changes in site-specific acetylation levels and stoichiometry. |

| High-Throughput Screening (HTS) | Enzyme activity and inhibitor discovery. nih.govresearchgate.net | Screen large chemical libraries for modulators of deacetylase activity. |

| Affinity Enrichment-MS | PTM crosstalk analysis. asm.orgnih.gov | Isolate and identify proteins with multiple types of post-translational modifications. |

| Bioorthogonal Chemistry | Substrate identification. bohrium.com | Specifically label and identify the direct targets of lysine acetyltransferases. |

Integration with Structural Biology Approaches for Deeper Mechanistic Understanding

To comprehend how deacetylases recognize and process substrates like this compound, it is essential to visualize these interactions at atomic resolution. The integration of acetylated substrates and their analogues with advanced structural biology techniques is providing unprecedented mechanistic insights.

X-ray Crystallography: Co-crystallization of deacetylase enzymes with acetylated peptide substrates has been a vital tool. By using catalytically inactive enzyme mutants, researchers can capture the substrate bound in the active site. researchgate.netpnas.org These structures have revealed the key amino acid residues responsible for recognizing the acetyl-lysine and the peptide backbone, providing a blueprint for the catalytic mechanism and for the rational design of selective inhibitors. researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM): A revolutionary advance has been the use of Cryo-EM to solve the structures of deacetylases in complex with their large, physiological substrates. For example, the structure of SIRT6 bound to a nucleosome revealed extensive interactions with both the acetylated histone H3 tail and the nucleosomal DNA. asm.orgasm.org This explains why some enzymes show a strong preference for the nucleosome over simple peptide substrates, an insight unattainable through crystallography with small peptides alone. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides a powerful means to study the dynamics of enzyme-substrate interactions in solution. researchgate.netnih.gov It can monitor the deacetylation reaction in real-time, providing kinetic data without the need for fluorescent labels. nih.gov Furthermore, NMR can detect subtle conformational changes in both the enzyme and the substrate upon binding, offering a dynamic picture of the catalytic process that complements static crystal structures.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are increasingly used to predict how this compound and its analogues bind to the active sites of deacetylases. nih.govnih.gov These computational methods, guided by experimental structures, allow for the high-throughput screening of virtual compound libraries and provide hypotheses about the determinants of substrate specificity that can be tested experimentally. nih.gov

Table 3: Structural Biology Methods in Deacetylase Research

| Method | Information Gained | Key Application with Acetylated Substrates |

| X-ray Crystallography | High-resolution static structure of the enzyme-substrate complex. researchgate.netpnas.org | Elucidating active site geometry and key interactions for inhibitor design. |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of large macromolecular assemblies. asm.orgasm.org | Visualizing how deacetylases engage with complex substrates like the nucleosome. |

| NMR Spectroscopy | Enzyme-substrate dynamics, kinetics, and conformational changes in solution. nih.govnih.gov | Monitoring the deacetylation reaction directly and characterizing binding events. |

| Computational Docking/MD | Predicted binding modes and energies. nih.govnih.gov | Understanding substrate specificity and guiding the design of new probes and inhibitors. |

Expansion into New Enzyme Families and Biological Processes

While the study of lysine acetylation began with histones, it is now clear that this modification regulates nearly every aspect of cellular physiology, extending far beyond the nucleus and into new enzyme families and organisms.

Metabolic Enzyme Regulation: One of the most significant expansions has been the discovery that lysine acetylation is a key regulator of metabolism. researchgate.netasm.org Thousands of metabolic enzymes, particularly in central pathways like glycolysis, the TCA cycle, and fatty acid oxidation, are acetylated. asm.orgpnas.org This acetylation often occurs at conserved lysine residues within the active site, directly inhibiting enzyme activity. asm.org This provides a direct link between the cell's metabolic state (reflected in acetyl-CoA levels) and the regulation of metabolic flux. Substrates like this compound are essential for characterizing the deacetylases, such as the mitochondrial sirtuin SIRT3, that reverse these modifications to maintain metabolic homeostasis. pnas.org

Prokaryotic Acetylomes: Lysine acetylation is an ancient PTM, and its regulatory roles are conserved in prokaryotes. asm.orgnih.gov In bacteria, acetylation controls the activity of enzymes involved in metabolism, virulence, and stress response. nih.gov The use of acetylated probes is helping to identify and characterize the bacterial lysine acetyltransferases (KATs) and deacetylases (e.g., CobB, a sirtuin homologue) that govern these processes, opening new avenues for understanding bacterial physiology and potentially developing novel antimicrobial strategies. nih.gov

Organelle-Specific Acetylation: Research is increasingly focused on understanding the regulation of acetylation within specific cellular compartments. For example, proteomic studies have identified novel deacetylases that are active in plant chloroplasts and regulate photosynthetic proteins. embopress.orgnih.gov In mammals, the mitochondrial acetylome is vast and dynamically regulated. pnas.orgcytoskeleton.com Simple acetylated substrates are invaluable tools for initial activity screening to identify the specific enzymes responsible for writing and erasing these marks within isolated organelles.

Discovery of Novel Deacetylases: The full complement of enzymes that regulate lysine acetylation is likely still unknown. Acetylated peptides and proteins serve as essential probes to search for novel deacetylase activity in protein fractions or cell lysates. embopress.orgnih.gov By treating cells with broad-spectrum deacetylase inhibitors and using quantitative proteomics to see which acetylation sites increase, researchers can identify putative substrates for entire enzyme classes, paving the way for the subsequent identification of the specific enzymes involved. embopress.org

Table 4: Expanding Roles of Lysine Acetylation

| Biological Area | Key Processes Regulated | Relevant Enzymes |

| Cellular Metabolism | Glycolysis, TCA Cycle, Fatty Acid Oxidation, Ketogenesis. asm.orgpnas.org | Sirtuin 3 (SIRT3), Cytoplasmic HDACs. |

| Prokaryotic Physiology | Central metabolism, Virulence, Chemotaxis, Translation. nih.govasm.orgnih.gov | GNAT family KATs, CobB (Sirtuin-like). |

| Organelle Function | Photosynthesis (Chloroplasts), Respiration (Mitochondria). embopress.orgpnas.org | HDA14 (plants), SIRT3 (mammals). |

| Non-Histone Protein Regulation | Cytoskeletal dynamics, DNA repair, Protein stability. nih.gov | Class I and II HDACs, Sirtuins. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Z-Lys(Ac)-NH2, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via solid-state polymerization using ε-carbobenzyloxy-L-lysine NTA (Z-Lys NTA) precursors. Key steps include:

- Initiating polymerization with hexylamine at 50°C in hexanes for 24–45 hours, with [M]0:[I]0 ratios < 100:1 to achieve quantitative conversion .

- Monitoring conversion via ¹H NMR by dissolving residual solids in a suitable solvent post-polymerization.

- Characterizing absolute molecular weights (8.5–50.0 kg·mol⁻¹) using SEC-MALS-DRI (size-exclusion chromatography coupled with multi-angle light scattering and differential refractive index detection) .

- Purity optimization requires rigorous removal of the carboxybenzyl (Cbz) protecting group via acidolysis or hydrogenolysis, followed by HPLC purification.

Q. How should researchers validate the identity and purity of this compound in novel experimental systems?

- Methodological Answer :

- Identity confirmation : Use ¹H/¹³C NMR to verify acetyl (Ac) and benzyloxycarbonyl (Z) group retention. Compare spectral data with literature references (e.g., Yanagisawa et al., 2008) .

- Purity assessment : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to detect unreacted precursors or side products.

- For biological systems, validate incorporation efficiency using fluorescence tagging or Edman degradation to confirm site-specific integration .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in synthetic biology applications, such as controlled protein expression systems?

- Methodological Answer :

- Genetic tool design : Co-express a modified pyrrolysyl-tRNA synthetase (PylRS) pair in host organisms (e.g., E. coli) to recognize this compound as an unnatural amino acid. Ensure codon reassignment does not interfere with native translation machinery .

- Containment protocols : Implement kill-switch mechanisms where this compound incorporation induces toxicity via misfolded proteins. Validate system specificity by testing cross-reactivity with natural amino acids .

- Data validation : Use Western blotting or pulse-chase experiments to confirm selective protein production in the presence of this compound.

Q. How can researchers resolve contradictions in polymerization efficiency data for this compound across different studies?

- Methodological Answer :

- Variable analysis : Compare initiator types (e.g., hexylamine vs. primary amines), solvent polarity (hexanes vs. THF), and temperature gradients. Solid-state polymerization often achieves higher conversion rates than solution-state methods .

- Data normalization : Standardize molecular weight reporting using SEC-MALS-DRI instead of relative calibration methods to avoid discrepancies .

- Error mitigation : Account for residual moisture in solvents (via Karl Fischer titration) and oxygen exposure during hydrogenolysis, which may degrade the Cbz group.

Q. What strategies are recommended for integrating this compound into peptidomimetic polymers while maintaining side-chain functionality?

- Methodological Answer :

- Protection-deprotection workflows : Use orthogonal protecting groups (e.g., Fmoc for α-amino groups) during solid-phase peptide synthesis (SPPS) to preserve the Ac and Z groups on lysine residues.

- Post-polymerization modification : After polymerization, selectively remove the Z group via hydrogenolysis (Pd/C, H₂) while retaining the Ac group for downstream conjugation (e.g., biotinylation) .

- Functional assays : Validate bioactivity via circular dichroism (CD) for secondary structure analysis or surface plasmon resonance (SPR) for ligand-binding kinetics.

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory data on this compound’s bioactivity in peer-reviewed manuscripts?

- Methodological Answer :

- Structured reporting : Use tables to juxtapose conflicting results (e.g., cytotoxicity thresholds in different cell lines) with annotations on experimental variables (e.g., serum concentration, incubation time) .

- Statistical rigor : Apply ANOVA or Tukey’s HSD test to identify significant outliers. Include raw data in supplementary materials to enable reanalysis .

- Mechanistic hypotheses : Propose models (e.g., pH-dependent solubility, metabolic degradation) in the Discussion section to reconcile discrepancies, citing structural analogs like Z-Lys-OH for comparative analysis .

Q. What are the best practices for ensuring reproducibility in this compound-based experiments?

- Methodological Answer :

- Detailed protocols : Specify exact initiator ratios, solvent batch sources, and degassing procedures in the Methods section. For example, "hexanes were dried over molecular sieves for 48 hours" .

- Reference standards : Include internal controls (e.g., commercially available Z-Lys derivatives) in each experiment to benchmark synthesis yields and bioactivity.

- Data transparency : Deposit NMR spectra, SEC chromatograms, and synthetic protocols in open-access repositories (e.g., Zenodo) with digital object identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.